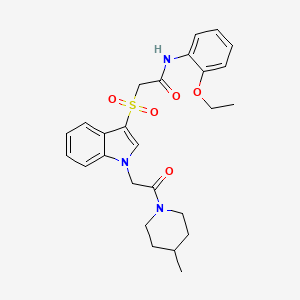
1-(2-Chloropyridine-4-carbonyl)-2-(5-methyl-1,2,4-oxadiazol-3-yl)azepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Chloropyridine-4-carbonyl)-2-(5-methyl-1,2,4-oxadiazol-3-yl)azepane is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is known for its unique chemical structure and has been found to have a wide range of biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 1-(2-Chloropyridine-4-carbonyl)-2-(5-methyl-1,2,4-oxadiazol-3-yl)azepane is not fully understood, but it is believed to act as a modulator of certain neurotransmitter receptors. Specifically, it has been found to bind to the alpha-7 nicotinic acetylcholine receptor and modulate its activity. This receptor is involved in a wide range of physiological processes, including learning and memory, and has been implicated in a number of neurological disorders.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects. In addition to its effects on neurotransmitter receptors, it has been found to have anti-inflammatory properties and may be useful in the treatment of certain types of cancer. It has also been found to have anxiolytic effects and may be useful in the treatment of anxiety disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-(2-Chloropyridine-4-carbonyl)-2-(5-methyl-1,2,4-oxadiazol-3-yl)azepane in lab experiments is its unique chemical structure, which makes it a useful tool for studying the function of certain neurotransmitter receptors. However, one of the limitations of using this compound is that it is difficult to synthesize and requires expertise in organic chemistry.
Future Directions
There are a number of potential future directions for research on 1-(2-Chloropyridine-4-carbonyl)-2-(5-methyl-1,2,4-oxadiazol-3-yl)azepane. One area of interest is in the development of new drugs based on this compound for the treatment of neurological disorders, such as Alzheimer's disease and schizophrenia. Another potential direction is in the development of new methods for synthesizing this compound, which could make it more widely available for use in scientific research. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other areas of research.
Synthesis Methods
The synthesis of 1-(2-Chloropyridine-4-carbonyl)-2-(5-methyl-1,2,4-oxadiazol-3-yl)azepane involves a multi-step process that requires expertise in organic chemistry. The first step involves the reaction of 2-chloropyridine-4-carboxylic acid with thionyl chloride to form 2-chloropyridine-4-carbonyl chloride. This is then reacted with 5-methyl-1,2,4-oxadiazol-3-amine to form the intermediate product, this compound. The final product is obtained by treating the intermediate product with sodium hydroxide.
Scientific Research Applications
1-(2-Chloropyridine-4-carbonyl)-2-(5-methyl-1,2,4-oxadiazol-3-yl)azepane has been found to have a wide range of potential applications in scientific research. One of the main areas of interest is in the field of neuroscience, where this compound has been found to have potential as a tool for studying the function of certain neurotransmitter receptors. It has also been studied for its potential use as an anti-inflammatory agent and as a treatment for certain types of cancer.
properties
IUPAC Name |
(2-chloropyridin-4-yl)-[2-(5-methyl-1,2,4-oxadiazol-3-yl)azepan-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN4O2/c1-10-18-14(19-22-10)12-5-3-2-4-8-20(12)15(21)11-6-7-17-13(16)9-11/h6-7,9,12H,2-5,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLSIDYDLJFLTQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)C2CCCCCN2C(=O)C3=CC(=NC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-((E)-{[4-(methylsulfonyl)phenyl]imino}methyl)phenol](/img/structure/B2470855.png)

![Tert-butyl 5-oxo-1-azaspiro[5.6]dodecane-1-carboxylate](/img/structure/B2470858.png)


![3-(4-bromophenyl)-9-(2-fluorobenzyl)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2470862.png)


![2-(2-Azepan-1-yl-2-oxo-ethyl)-benzo[de]isoquinoline-1,3-dione](/img/structure/B2470867.png)

